

An In-depth Technical Guide to Diethyl 1-benzylazetidine-3,3-dicarboxylate

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Compound of Interest

Compound Name: *Diethyl 1-benzylazetidine-3,3-dicarboxylate*

Cat. No.: *B1313303*

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **Diethyl 1-benzylazetidine-3,3-dicarboxylate** is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a structural motif of increasing interest in medicinal chemistry due to its unique conformational properties and its presence in a number of biologically active compounds. This technical guide provides a summary of the available physicochemical properties and related synthetic considerations for **Diethyl 1-benzylazetidine-3,3-dicarboxylate**.

Physicochemical Properties

A summary of the known physicochemical properties of **Diethyl 1-benzylazetidine-3,3-dicarboxylate** is presented below. It is important to note that while basic identifiers are readily available, comprehensive experimental data such as boiling point, density, and specific solubility values are not widely reported in publicly accessible literature.

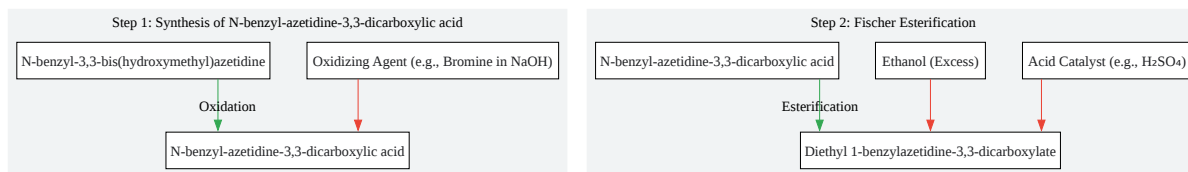
Property	Value	Source
Molecular Formula	C ₁₆ H ₂₁ NO ₄	[1][2]
Molecular Weight	291.34 g/mol	[1][2]
CAS Number	642411-11-8	[1]
Physical Form	Liquid	
Purity	≥95% - 97%	
Storage Temperature	Refrigerator	
IUPAC Name	Diethyl 1-benzylazetidine-3,3-dicarboxylate	
InChI	1S/C16H21NO4/c1-3-20-14(18)16(15(19)21-4-2)11-17(12-16)10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3	
InChIKey	KGNAKGKJEBUHRV-UHFFFAOYSA-N	

Note: Specific experimental data for properties such as boiling point, melting point, density, and solubility in various solvents are not readily available in the surveyed literature.

Synthesis and Experimental Protocols

A detailed, experimentally validated protocol for the synthesis of **Diethyl 1-benzylazetidine-3,3-dicarboxylate** is not explicitly available in the reviewed scientific literature. However, its synthesis can be logically inferred from established chemical principles. A plausible synthetic route would involve a two-step process: the formation of the N-benzylazetidine-3,3-dicarboxylic acid core, followed by esterification.

Logical Synthesis Pathway



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Caption: Plausible two-step synthesis of the target compound.

Experimental Considerations

Step 1: Synthesis of N-benzyl-azetidine-3,3-dicarboxylic acid

A reported method for the synthesis of the parent dicarboxylic acid involves the oxidation of N-benzyl-3,3-bis(hydroxymethyl)azetidine.

- **Reaction:** To a mixture of N-benzyl-3,3-bis(hydroxymethyl)azetidine in an aqueous solution of sodium hydroxide and a nickel salt (e.g., nickel chloride), bromine is added slowly at a controlled temperature (e.g., 20°C).
- **Work-up:** After the reaction is complete, the nickel hydroxide precipitate is removed by filtration. The filtrate is then evaporated to dryness. The resulting residue, containing the sodium salt of the desired product and sodium bromide, is then treated with ethanol to separate the inorganic salts. Subsequent acidification would yield N-benzyl-azetidine-3,3-dicarboxylic acid.

Step 2: Fischer Esterification

The resulting dicarboxylic acid can then be esterified to the desired diethyl ester via a Fischer esterification.

- **Reaction:** The N-benzyl-azetidine-3,3-dicarboxylic acid would be dissolved in a large excess of absolute ethanol. A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added. The reaction mixture is then heated under reflux for several hours to drive the equilibrium towards the ester product.
- **Work-up and Purification:** After cooling, the reaction mixture would be concentrated to remove the excess ethanol. The residue would then be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted carboxylic acid. The organic layer would then be washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure to yield the crude **Diethyl 1-benzylazetidine-3,3-dicarboxylate**. Further purification could be achieved by column chromatography on silica gel.

Spectral Data Analysis

No experimentally obtained spectra (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for **Diethyl 1-benzylazetidine-3,3-dicarboxylate** have been found in the surveyed literature. For definitive structural confirmation and purity assessment, it would be necessary to acquire this data.

Safety and Handling

Based on available safety data sheets for this compound and structurally related molecules, **Diethyl 1-benzylazetidine-3,3-dicarboxylate** should be handled with care in a well-ventilated laboratory environment.

Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P271: Use only outdoors or in a well-ventilated area.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Diethyl 1-benzylazetidine-3,3-dicarboxylate is a compound with potential applications in medicinal chemistry and drug discovery. While its basic chemical identifiers are known, a significant lack of publicly available experimental data on its specific physicochemical properties, a detailed synthesis protocol, and its spectral characteristics presents a challenge for researchers. The synthetic pathway outlined in this guide is based on established chemical principles and provides a logical starting point for its preparation in a laboratory setting. The acquisition and publication of comprehensive experimental data for this compound would be a valuable contribution to the chemical and pharmaceutical sciences.

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References

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